[1,4]Dithiino[2,3-d]thiepine
Description
Significance of Sulfur-Containing Heterocyclic Compounds in Chemical Research
Sulfur-containing heterocyclic compounds are a cornerstone of modern chemical research, with their presence spanning from pharmaceuticals to materials science. The inclusion of a sulfur atom within a cyclic framework imparts specific electronic and structural features that are often key to the molecule's function. These compounds are known to exhibit a wide range of biological activities.
Overview of Dithiin Ring Systems and Their Chemical Relevance
Dithiins are six-membered heterocyclic compounds containing two sulfur atoms. The 1,4-dithiin isomer is a key structural motif in various organic materials. wikipedia.orgresearchgate.net It is a non-planar, 8π-electron system that, unlike its planar analog benzene (B151609), is not aromatic. wikipedia.org This non-planarity, often a boat conformation, is a defining characteristic. semanticscholar.orgscilit.com The synthesis of 1,4-dithiins can be achieved through methods like the condensation of α-mercaptocarbonyls. wikipedia.org Their chemical relevance is underscored by their ability to undergo oxidation to form stable radical cations, a property that is exploited in the development of redox-active materials. wikipedia.org
Overview of Thiepine (B12651377) Ring Systems and Their Chemical Relevance
Thiepines are seven-membered, unsaturated heterocyclic compounds containing one sulfur atom. The parent thiepine is unstable, but its derivatives have been synthesized and studied. nih.gov The thiepine ring is of interest in medicinal chemistry, with some derivatives exhibiting biological activity. For instance, certain 2,3-dihydro-dithiepine-1,1,4,4-tetroxides have been investigated as antagonists for the human galanin hGAL-1 receptor. nih.gov
Contextualization ofwikipedia.orgsemanticscholar.orgDithiino[2,3-d]thiepine as a Fused Ring System
The fusion of a 1,4-dithiin ring with a thiepine ring at the 2,3-positions of the dithiin results in the wikipedia.orgsemanticscholar.orgDithiino[2,3-d]thiepine system. This fusion would create a rigid, tricyclic structure with three sulfur atoms. Based on the general characteristics of its parent rings, it can be hypothesized that this fused system would also be non-planar. The electronic properties would be a complex interplay of the electron-rich sulfur atoms and the unsaturated carbon framework. While specific research on this exact fused system is not prominent in the available literature, studies on analogous structures like dipyrido-1,4-dithiins provide some insight into the chemistry of fused dithiin systems. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
265-31-6 |
|---|---|
Molecular Formula |
C8H6S3 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
[1,4]dithiino[2,3-d]thiepine |
InChI |
InChI=1S/C8H6S3/c1-3-9-4-2-8-7(1)10-5-6-11-8/h1-6H |
InChI Key |
OXNLZGRMCMULOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=CC2=C1SC=CS2 |
Origin of Product |
United States |
Theoretical and Computational Investigations Of 1 2 Dithiino 2,3 D Thiepine
Electronic Structure and Aromaticity/Antiaromaticity of Constituent Rings
The electronic characteristics of the individual rings within a fused system are fundamental to predicting the properties of the larger molecule. The interplay of aromaticity and antiaromaticity in the 1,4-dithiin and thiepine (B12651377) moieties significantly influences the electronic landscape of researchgate.nettandfonline.comDithiino[2,3-d]thiepine.
Theoretical Considerations of 1,4-Dithiin Aromaticity and Non-aromaticity
The 1,4-dithiin ring, a six-membered heterocycle containing two sulfur atoms and two carbon-carbon double bonds, presents an interesting case in the study of aromaticity. tandfonline.com While it possesses a cyclic array of 8 π-electrons, which would suggest antiaromatic character based on Hückel's rule, theoretical and experimental evidence indicates a more nuanced situation. tandfonline.comnih.gov The molecule is not considered to be truly antiaromatic, nor is it aromatic, a concept once suggested due to the potential involvement of sulfur d-orbitals in conjugation. tandfonline.comscilit.com
Instead, 1,4-dithiin is best described as non-aromatic. beilstein-journals.org This is largely attributed to its adoption of a non-planar, boat-like conformation, which disrupts the continuous cyclic overlap of p-orbitals necessary for aromatic or antiaromatic character. beilstein-journals.org Despite its non-aromatic nature, the extensive conjugation between the two sulfur atoms and the vinyl bond creates a pseudoaromatic core (S–C=C–S) that exhibits some stability and influences its chemical reactivity. beilstein-journals.org
Computational Studies on Thiepine Antiaromaticity and Ring Puckering
Thiepine, an unsaturated seven-membered ring containing one sulfur atom, is predicted to be antiaromatic due to its cyclic 8 π-electron system. wikipedia.org This inherent instability leads to a puckered, non-planar conformation for the C6S ring. wikipedia.org Computational studies are crucial in understanding the structure and energetics of thiepine, as the parent compound is unstable and readily eliminates a sulfur atom to form the highly stable benzene (B151609) ring. wikipedia.org The stabilization of thiepine can be achieved through the coordination of a transition metal, such as in (η4-C6H6S)Fe(CO)3, which locks the ring in a stable conformation. wikipedia.org The fusion of benzene rings, as seen in dibenzothiepines like dosulepin (B10770134) and zotepine, also imparts stability to the thiepine core. wikipedia.org
Electronic Interactions within the Fusedresearchgate.nettandfonline.comDithiino[2,3-d]thiepine Scaffold
The electronic structure of the fused researchgate.nettandfonline.comDithiino[2,3-d]thiepine system is a direct consequence of the electronic properties of its constituent rings. The fusion of the non-aromatic 1,4-dithiin ring with the antiaromatic and puckered thiepine ring results in a complex electronic landscape. The specific regiochemistry of the fusion, with the dithiin ring fused across the 2 and 3 positions of the thiepine, will dictate the extent of electronic communication between the two heterocyclic systems.
Conformational Analysis and Energetics
The three-dimensional shape of a molecule is intrinsically linked to its reactivity and physical properties. A thorough conformational analysis of researchgate.nettandfonline.comDithiino[2,3-d]thiepine requires an understanding of the preferred conformations of its individual ring systems.
Ring Conformation of the 1,4-Dithiin Moiety (e.g., Boat Structure)
As previously mentioned, the 1,4-dithiin ring avoids the destabilization of an 8π-electron planar system by adopting a non-planar conformation. researchgate.net The most stable conformation is a boat-like structure. researchgate.nettandfonline.comscilit.com This boat conformation represents an energy minimum, while the planar structure is a transition state for the ring inversion process. researchgate.net The energy barrier for this rotation has been estimated to be between 3.9 and 6.5 kcal/mol. researchgate.net X-ray diffraction studies have confirmed the boat conformation, with a measured C=C-S-C dihedral angle of 34°. researchgate.net
Table 1: Calculated Conformational Data for 1,4-Dithiin and Derivatives
| Compound | Method | Conformation | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Reference |
| 1,4-Dithiin | B3LYP/6-311++G** | Boat | C=C-S-C: 34° | - | researchgate.net |
| Perhalo-1,4-dithiins | DFT/6-31G | Boat (Minimum) | Varies with halogen | - | researchgate.net |
| Perhalo-1,4-dithiins | DFT/6-31G | Planar (Transition State) | - | 3.9 - 6.5 | researchgate.net |
Conformational Preferences of the Thiepine Moiety (e.g., Non-planar Structure)
The antiaromatic character of the thiepine ring dictates its preference for a non-planar geometry. wikipedia.org This puckering of the seven-membered ring helps to alleviate the electronic strain associated with a planar 8π system. X-ray crystallographic data of stable, bulky thiepine derivatives have confirmed this non-planar structure. wikipedia.org Computational studies are instrumental in exploring the potential energy surface of the thiepine ring, identifying the various boat and chair-like conformations and the energetic barriers between them. The inherent flexibility of the seven-membered ring allows for a range of possible conformations, with the specific preference likely influenced by the fusion to the 1,4-dithiin ring in the case of researchgate.nettandfonline.comDithiino[2,3-d]thiepine.
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules like beilstein-journals.orgchemijournal.comDithiino[2,3-d]thiepine. These methods provide insights into the molecule's stability, reactivity, and spectral characteristics.
Ab Initio and Density Functional Theory (DFT) Studies onbeilstein-journals.orgchemijournal.comDithiino[2,3-d]thiepine
Ab initio and Density Functional Theory (DFT) methods are employed to investigate the electronic structure and properties of thiepine derivatives. researchgate.net DFT methods, particularly with functionals like B3LYP, are commonly used to optimize the geometry of such molecules and predict their properties. researchgate.net For instance, DFT calculations can be used to determine bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. researchgate.net The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. researchgate.net These calculations can also be extended to study the effects of solvents on the molecular properties using models like the polarizable continuum model (PCM). ajchem-a.com
A consistent and accurate ab initio parametrization of Density Functional Dispersion Correction (DFT-D) has been developed for a wide range of elements, which improves the accuracy of standard Kohn-Sham DFT calculations. researchgate.net This refinement is particularly important for molecules containing sulfur, where dispersion forces can play a significant role.
Molecular Orbital (MO) Analysis and Frontier Orbitals
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. chemijournal.com
For beilstein-journals.orgchemijournal.comDithiino[2,3-d]thiepine, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms of the dithiin and thiepine rings, while the LUMO may be distributed over the entire fused ring system. The introduction of substituent groups can significantly influence the energy levels of these frontier orbitals. rsc.org For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, thereby narrowing the HOMO-LUMO gap. rsc.org
Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for a Generic Thiophene (B33073) Derivative
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: This table provides illustrative values for a generic thiophene derivative and may not be representative of beilstein-journals.orgchemijournal.comDithiino[2,3-d]thiepine. Actual values would require specific quantum chemical calculations for this molecule.
Prediction of Reactivity and Stability through Computational Models
Computational models, particularly those based on DFT, are instrumental in predicting the reactivity and stability of molecules. nih.gov The HOMO-LUMO gap is a primary indicator of stability; a larger gap generally implies greater stability and lower reactivity. chemijournal.com By analyzing the distribution of the frontier orbitals, potential sites for electrophilic and nucleophilic attack can be identified. For instance, regions with high HOMO density are susceptible to electrophilic attack, while those with high LUMO density are prone to nucleophilic attack.
The stability of fused heterocyclic systems like beilstein-journals.orgchemijournal.comDithiino[2,3-d]thiepine can be further assessed by calculating their heats of formation using high-accuracy composite methods like G4 theory. researchgate.net These calculations can help in comparing the relative stabilities of different isomers and conformers. Furthermore, computational studies can elucidate the stability of complex structural motifs, which is often maintained by the combined action of different parts of the molecule. nih.govaps.org
Valence Isomerization Pathways
Valence isomerization, the interconversion of constitutional isomers, is a significant reaction pathway for many cyclic and heterocyclic compounds.
Thiepine-Benzene Sulfide (B99878) Valence Isomerization Analogue Studies
The valence isomerization between thiepine and its bicyclic isomer, benzene sulfide (also known as thianorcaradiene), has been a subject of continuous theoretical interest. researchgate.netresearchgate.net Theoretical studies have shown that the parent thiepine is less stable than benzene sulfide. beilstein-journals.org This energy difference is a key factor driving the isomerization. The process is analogous to the well-studied oxepine-benzene oxide isomerization. However, the energy difference between thiepine and benzene sulfide is larger than that for their oxygen counterparts. beilstein-journals.org This is attributed to the greater stability of three-membered rings containing sulfur compared to those with oxygen. beilstein-journals.org Despite the thermodynamic preference for the bicyclic form, benzene sulfide has not been isolated, likely due to a low activation barrier for sulfur extrusion. beilstein-journals.org
Computational methods, such as ab initio and DFT calculations, have been invaluable in studying the reaction energies and aromatic features of these valence isomers. beilstein-journals.org These studies provide insights into the potential energy surface of the isomerization and help in understanding the factors that influence the stability of the different isomers.
Potential Valence Isomerizations within theresearchgate.netresearchgate.netDithiino[2,3-d]thiepine System
Given the lack of specific studies on researchgate.netresearchgate.netDithiino[2,3-d]thiepine, this section cannot be populated with the requested detailed research findings and data tables. Any discussion on potential valence isomerizations would be purely speculative and would not adhere to the requirement of being based on published, authoritative sources.
Synthetic Methodologies For 1 2 Dithiino 2,3 D Thiepine
General Strategies for Sulfur-Containing Heterocycle Synthesis
The construction of sulfur-containing heterocycles is a cornerstone of organic synthesis, driven by their prevalence in pharmaceuticals, natural products, and materials science. ijarst.in A diverse array of synthetic strategies has been developed, ranging from classical condensation reactions to modern metal-catalyzed processes. ijarst.in
Key approaches include:
Ring Expansion: This method provides a convenient pathway to medium-sized ring systems, which can be difficult to obtain through other methods. These reactions often proceed from a single cyclic precursor, offering high atom and conversion efficiency. researchgate.net
Oxidative Carbon–Hydrogen Bond Functionalization: Vinyl sulfides can be efficiently converted into α,β-unsaturated thiocarbenium ions through oxidative C-H bond cleavage. These reactive intermediates can then couple with nucleophiles to form various sulfur-containing heterocycles. acs.orgnih.gov
Reactions with Elemental Sulfur or Sulfur Chlorides: Simple organic substrates can be transformed into complex polysulfur-containing heterocycles through reactions with reagents like sulfur monochloride (S₂Cl₂) or elemental sulfur. arkat-usa.org These reactions often involve cascade transformations, enabling the one-pot synthesis of intricate ring systems. arkat-usa.org
Transition-Metal-Catalyzed Reactions: Palladium, rhodium, and other transition metals are extensively used to catalyze the formation of C-S bonds, offering high regioselectivity and functional group tolerance. ijarst.in
These general strategies provide a versatile toolkit for chemists to access the diverse structural motifs found within sulfur heterocyclic chemistry. ijarst.in
Synthetic Routes to 1,4-Dithiin Ring Systems
The 1,4-dithiin ring is a six-membered heterocycle whose chemistry is dominated by its olefinic character, with both the carbon and sulfur atoms participating in reactions. scilit.com Its synthesis can be approached through several distinct strategies.
Cyclization Reactions involving Bis-thiols or Disulfides
A direct and intuitive method for forming the 1,4-dithiin ring is through the cyclization of precursors already containing the requisite sulfur atoms. This typically involves the reaction of a four-carbon backbone with two thiol groups (a bis-thiol) or a disulfide linkage with a suitable dielectrophile. For example, the reaction of 1,4-dihalo-2,3-butanediones with sodium sulfide (B99878) can yield symmetrically substituted 1,4-dithiins. Another common approach is the alkylation of a dithiol, such as ethane-1,2-dithiol, with a 1,2-dielectrophile like a 2,3-dihalo-1,4-dicarbonyl compound, leading to the formation of the heterocyclic ring.
Ring Expansion Approaches
Ring expansion methodologies offer a powerful route to 1,4-dithiin derivatives from more readily available five-membered rings. A notable example is the expansion of 1,3-dithiolanes. Kinetically controlled ring expansion of 2-(1-hydroxyalkyl)-1,3-dithiolanes using p-toluenesulfonyl chloride in pyridine (B92270) can produce 2,3-dihydro-1,4-dithiins. researchgate.net Similarly, 2,3-dimethyl-6,7-dihydro-5H-1,4-dithiepine has been synthesized from a 2-(1-hydroxyethyl)-2-methyl-1,3-dithiane precursor, demonstrating the utility of this strategy for related sulfur heterocycles. researchgate.net Another innovative approach involves the reaction of fused 1,2,3,4,5-pentathiepins with alkynes in the presence of a sulfur-removing agent like triphenylphosphine, which yields fused 1,4-dithiins in high yields. researchgate.netresearchgate.net
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-(1-hydroxyalkyl)-1,3-dithiolanes | p-toluenesulfonyl chloride, pyridine | 2,3-Dihydro-1,4-dithiins | researchgate.net |
| Fused 1,2,3,4,5-pentathiepins | Alkynes, triphenylphosphine | Fused 1,4-dithiins | researchgate.netresearchgate.net |
Metalation and Derivatization of 1,4-Dithiins
Functionalization of a pre-formed 1,4-dithiin ring is a key strategy for accessing substituted derivatives. Metalation, followed by quenching with an electrophile, is a particularly effective method. The use of TMP-metal bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for the facile magnesiation or zincation of the 1,4-dithiin scaffold. researchgate.netmit.edu This approach enables the introduction of a wide range of electrophiles, including ketones, amides, halides, and aryl groups (via subsequent palladium catalysis). mit.edu Furthermore, a second metalation can be performed on the initially substituted product to achieve 2,3-disubstituted-1,4-dithiins, showcasing the modularity of this methodology. researchgate.netmit.edu
| Substrate | Metalating Agent | Result | Reference |
|---|---|---|---|
| 1,4-Dithiin | TMPMgCl·LiCl | Facile magnesiation for functionalization | researchgate.netmit.edu |
| 1,4-Dithiin | TMPZnCl·LiCl | Facile zincation for functionalization | researchgate.netmit.edu |
| 2-Substituted-1,4-dithiin | TMPMgCl·LiCl or TMPZnCl·LiCl | Directed metalation for 2,3-disubstitution | mit.edu |
Synthetic Approaches to Thiepine (B12651377) Ring Systems
The thiepine ring, a seven-membered heterocycle, is generally less stable than its six-membered counterparts and poses significant synthetic challenges. slideshare.net Despite this, several methods have been developed for its construction, often involving ring expansion or cyclization strategies. The parent thiepine molecule itself is unstable, but substituted and fused derivatives have been successfully synthesized and isolated. slideshare.netacs.org
Transition-Metal Catalyzed Cyclizations
Transition-metal catalysis has become an indispensable tool for the construction of complex cyclic and heterocyclic systems. nih.gov While less common for thiepines compared to five- and six-membered rings, metal-catalyzed reactions offer potential routes. For instance, palladium-catalyzed S-arylation has been used as a key step in the multi-step synthesis of a thiepine derivative. beilstein-journals.org This involved coupling 3-bromothiophene with potassium thioacetate to introduce the sulfur atom that would ultimately become part of the thiepine ring. beilstein-journals.org More direct cyclization approaches, such as intramolecular C-H activation or cross-coupling reactions on appropriately designed acyclic precursors, represent a promising avenue for thiepine synthesis, leveraging the power of transition metals to facilitate the formation of the challenging seven-membered ring. mdpi.com
Ring Closure Reactions for Seven-Membered Heterocycles
The construction of the seven-membered thiepine ring is a critical step in the synthesis of beilstein-journals.orgnih.govDithiino[2,3-d]thiepine. Various ring-closure reactions have been developed for the synthesis of thiepines and their derivatives, particularly benzo-fused analogues like dibenzo[b,f]thiepins. These methods often involve the formation of the large ring as the final key step.
One notable strategy involves the McMurry coupling reaction. This reductive coupling of two carbonyl groups is effective for creating the central double bond within the seven-membered ring of dibenzo[b,f]thiepins nih.gov. The synthesis starts with the construction of a bis(aryl) sulfide precursor containing aldehyde groups at the ortho positions, which are then subjected to intramolecular coupling nih.gov.
Another versatile approach is the cycloaddition-ring expansion sequence. Enamine derivatives of smaller sulfur-containing rings, such as tetrahydro-thiophen-3-ones, can undergo cycloaddition with activated acetylenes. The resulting bicyclic adducts can then undergo thermal ring opening of the cyclobutene moiety to afford dihydrothiepin derivatives researchgate.net. Additionally, direct electrophilic aromatic substitution on 1,2-dithienylbenzene derivatives using sulfur dichloride has been employed to create thermally stable, electropolymerizable thiepines in high yields scispace.com.
Table 1: Ring-Closure Methodologies for Thiepine Synthesis
| Synthetic Method | Precursor Type | Key Reaction | Product Type |
|---|---|---|---|
| McMurry Coupling | Bis(aryl) sulfide with ortho-aldehydes | Reductive coupling of carbonyls | Dibenzo[b,f]thiepins nih.gov |
| Cycloaddition-Rearrangement | Enamines of tetrahydro-thiophen-3-ones | [2+2] cycloaddition followed by thermal ring opening | Dihydrothiepins researchgate.net |
Incorporation of Sulfur from Elemental Sulfur
Elemental sulfur (S₈) is a fundamental and atom-economical reagent for introducing sulfur atoms into organic molecules. Its use is prevalent in the synthesis of sulfur-rich heterocycles. In these reactions, elemental sulfur can act as a sulfur-transfer agent, often activated by a catalyst or high temperatures, to form C-S bonds and facilitate cyclization.
For instance, the synthesis of 3H-1,2-dithiole-3-thiones, another class of sulfur-rich heterocycles, can be achieved through the sulfuration of 3-oxoesters using a combination of Lawesson's reagent and elemental sulfur mdpi.com. In other cases, heating compounds that contain reactive functionalities, such as dihydroquinolines with an iso-propenyl group, in the presence of excess elemental sulfur can lead to the formation of fused dithiolethiones mdpi.com. The reaction of cyclopropenone derivatives with elemental chalcogens also provides a highly efficient, atom-economical route to 1,2-dichalcogen heterocycles through a [3+2] cycloaddition mechanism organic-chemistry.org.
Table 2: Examples of Elemental Sulfur in Heterocycle Synthesis
| Starting Material | Reagents/Conditions | Product Class |
|---|---|---|
| 3-Oxoesters | Lawesson's reagent, Elemental Sulfur, Toluene (reflux) | 3H-1,2-dithiole-3-thiones mdpi.com |
| Dihydroquinolines | Elemental Sulfur, Dimethylformamide (reflux) | Fused beilstein-journals.orgnih.govdithiolo[3,4-c]quinoline-1-thiones mdpi.com |
Convergent and Divergent Synthetic Strategies for Fusedbeilstein-journals.orgnih.govDithiino[2,3-d]thiepine
The assembly of complex fused ring systems like beilstein-journals.orgnih.govDithiino[2,3-d]thiepine can be approached through either convergent or divergent synthetic strategies. These approaches offer different advantages in terms of efficiency, modularity, and the ability to generate structural diversity.
In contrast, a divergent synthesis would begin with a common intermediate that is sequentially elaborated to build the fused ring system. From a key precursor, different reaction pathways could be employed to generate a library of related analogues. For instance, a central aromatic or heteroaromatic core could be functionalized and then subjected to different cyclization conditions to form various fused thiepine or dithiin systems. The synthesis of polycyclic fused 7-deazapurine heterocycles illustrates a convergent-style approach where different (hetero)aromatic precursors are first synthesized and then joined via Negishi cross-coupling before final cyclization nih.gov.
Table 3: Comparison of Synthetic Strategies for Fused Heterocycles
| Strategy | Description | Proposed Application for beilstein-journals.orgnih.govDithiino[2,3-d]thiepine |
|---|---|---|
| Convergent | Two or more complex fragments are synthesized independently and then joined. | Synthesis of a functionalized 1,4-dithiin and a functionalized thiepine, followed by a final ring-forming coupling reaction. |
| Divergent | A common precursor is elaborated through different reaction pathways to yield a variety of products. | A central thiophene (B33073) or benzene (B151609) core is elaborated with substituents that are then cyclized sequentially to first form the dithiin ring and then the thiepine ring, or vice versa. |
Precursor-Based Synthesis and Chalcogen Extrusion Strategies
Precursor-based synthesis is a powerful strategy where a target molecule is generated in the final step from a stable, pre-assembled intermediate through the extrusion of a small molecule or atom, such as sulfur or selenium. This approach is particularly useful for creating π-conjugated systems that might otherwise be difficult to synthesize directly.
The extrusion of sulfur from thiepine rings is a known method for ring contraction to form five- or six-membered aromatic rings. For example, thermally-induced ring contraction of thiepine scaffolds has been used to synthesize S-doped phenanthrene and triphenylene derivatives beilstein-journals.org. Similarly, selenium-doped nanographenes can undergo a selenium extrusion reaction upon heating or acid treatment to yield hydrocarbon-based coronenes nih.govresearchgate.net.
This logic can be applied in reverse or to different precursors. A relevant example is the synthesis of 1,4-dithiins from fused 1,2,3,4,5-pentathiepin precursors. In this reaction, the seven-membered pentathiepin ring reacts with an alkyne in the presence of a sulfur-removing agent like triphenylphosphine. This process involves the extrusion of excess sulfur atoms to form the more stable six-membered 1,4-dithiin ring researchgate.netarkat-usa.org. This methodology highlights how a sulfur-rich precursor can be used to access the dithiin core of the target molecule.
Table 4: Chalcogen Extrusion Methodologies
| Precursor Heterocycle | Conditions | Extruded Chalcogen | Product Type |
|---|---|---|---|
| Thiepine Scaffolds | Thermal activation | Sulfur (S) | Fused aromatic systems (e.g., naphthalenes) beilstein-journals.org |
| Selenium-doped Nanographenes | Heat or Acid | Selenium (Se) | Hexabenzocoronene (HBC) nih.govresearchgate.net |
| Fused 1,2,3,4,5-Pentathiepins | Alkyne, Triphenylphosphine | Sulfur (S₃) | Fused 1,4-Dithiins researchgate.netarkat-usa.org |
Reactivity and Reaction Mechanisms Of 1 2 Dithiino 2,3 D Thiepine
Reactivity of the 1,4-Dithiin Moiety
The 1,4-dithiin ring system, despite containing 8π-electrons, is not antiaromatic; instead, it adopts a non-planar boat conformation. scilit.com Its chemical properties are predominantly olefinic, with reactions occurring at both the carbon-carbon double bonds and the sulfur atoms. scilit.com
The chemical behavior of the 1,4-dithiin ring is largely defined by its two carbon-carbon double bonds, which exhibit typical olefinic reactivity. scilit.com Unlike aromatic systems, the π-electrons are localized in the double bonds, making them susceptible to addition reactions. The boat-like structure influences the accessibility of these bonds to reagents. The presence of the sulfur atoms can electronically influence these double bonds, modulating their reactivity towards various reactants.
The 1,4-dithiin ring system is versatile, capable of reacting with both electrophilic and nucleophilic species. scilit.com The sulfur atoms, with their lone pairs of electrons, can act as nucleophilic centers, while the electron-rich double bonds are susceptible to attack by electrophiles.
For instance, substituted 1,4-dithiins can be deprotonated by strong bases like n-butyllithium, and the resulting anionic species can react with various electrophiles to introduce substituents such as deuterium, methyl, or acetyl groups. ntu.ac.uk Conversely, treatment of certain dithiin derivatives with aqueous base can lead to sulfur extrusion, highlighting a pathway initiated by nucleophilic attack. ntu.ac.uk
The olefinic bonds within the 1,4-dithiin ring can participate as dienophiles in [4+2] cycloaddition reactions, a classic example being the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The reactivity of the dithiin system in these reactions is significantly enhanced by the presence of electron-withdrawing substituents on the ring, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). lookchem.com
Studies on 1,4-dithiin derivatives, such as N,N'-dimethyldiimide and dianhydride, show they act as strong acceptors and possess high pericyclic reactivity with electron-rich dienes like substituted anthracenes. lookchem.com These reactions often proceed through charge-transfer complexes to yield Diels-Alder adducts in high yields. lookchem.com The reaction kinetics demonstrate a notable dependence on substituents, reagent concentrations, and solvent polarity. lookchem.com
Table 1: Example Second-Order Rate Constants for Cycloaddition of a 1,4-Dithiin Derivative with Anthracenes
| Anthracene Substituent (R) | Rate Constant (k₂, M⁻¹s⁻¹) |
| H | 0.012 |
| CH₃ | 0.035 |
| OCH₃ | 0.145 |
This table presents kinetic data for the reaction of 1,4-dithiin-tetracarboxylic N,N'-dimethyldiimide with substituted anthracenes at 25.0 °C, illustrating the influence of diene electronics on the reaction rate. Data sourced from a study on 1,4-dithiins as synthons for cycloaddition. lookchem.com
Reactivity of the Thiepine (B12651377) Moiety
The thiepine ring is a seven-membered heterocycle containing a sulfur atom. Such systems are generally characterized by significant ring strain and are often thermally unstable, readily undergoing reactions that lead to more stable aromatic products.
A hallmark reaction of thiepine and its derivatives is the extrusion of the sulfur atom to form a six-membered carbocyclic ring. dntb.gov.ua This ring-contraction process is a thermodynamically favorable pathway that results in the formation of a stable aromatic system. In the context of lookchem.combeilstein-journals.orgDithiino[2,3-d]thiepine, the thiepine moiety would be expected to readily lose a sulfur atom to yield a benzene-fused 1,4-dithiin, also known as thianthrene.
This type of transformation is well-documented in related sulfur-containing seven-membered rings. For example, treatment of 1,4-benzothiazepines with N-chlorosuccinimide results in the extrusion of the sulfur atom from the seven-membered ring to afford substituted isoquinolines. researchgate.net Similarly, base treatment of some dithiin systems can also induce sulfur extrusion to yield a thiophene (B33073) ring. ntu.ac.uk These examples underscore the general propensity of sulfur-containing rings to undergo contraction via sulfur elimination.
Both the thiepine and 1,4-dithiin rings are susceptible to thermally and photochemically induced transformations. Thiepine itself is known for its thermal lability, which typically leads to sulfur extrusion and aromatization. researchgate.net Photochemical conditions can also promote sulfur extrusion or valence isomerization.
The 1,4-dithiin ring can also undergo valence isomerization under thermal and photochemical conditions, analogous to its isoelectronic counterpart, cyclooctatetraene. scilit.com For lookchem.combeilstein-journals.orgDithiino[2,3-d]thiepine, it is plausible that thermal or photochemical stimulation would preferentially initiate reactions in the less stable thiepine moiety, leading primarily to ring contraction through sulfur extrusion. researchgate.net
Oxidative Transformations ofnih.govwikipedia.orgDithiino[2,3-d]thiepine
The presence of multiple sulfur atoms in nih.govwikipedia.orgDithiino[2,3-d]thiepine makes it a prime candidate for oxidative transformations. The oxidation of the sulfur centers can lead to the formation of sulfoxides and sulfones, which significantly alters the electronic properties and reactivity of the molecule.
Formation of Sulfoxides and Sulfones
The oxidation of sulfur-containing heterocycles is a well-established method for modifying their chemical and physical properties. In the case of thiophene and its derivatives, oxidation typically occurs at the sulfur atom to yield the corresponding S-oxides (sulfoxides) and subsequently S,S-dioxides (sulfones). nih.govnih.gov Reagents such as hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium(VII), are effective for this transformation. nih.gov The rate of oxidation to the sulfoxide (B87167) is generally enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov
Table 1: Potential Oxidation Products of nih.govwikipedia.orgDithiino[2,3-d]thiepine
| Starting Material | Oxidizing Agent | Potential Products |
| nih.govwikipedia.orgDithiino[2,3-d]thiepine | m-CPBA (1 eq.) | Mono-sulfoxides at various sulfur positions |
| nih.govwikipedia.orgDithiino[2,3-d]thiepine | m-CPBA (>2 eq.) | Di-, tri-, and higher sulfoxides and sulfones |
| nih.govwikipedia.orgDithiino[2,3-d]thiepine | H₂O₂ / CH₃ReO₃ | Sulfones |
This table is predictive and based on the reactivity of related sulfur heterocycles.
Influence of Oxidation State on Reactivity and Structure
The oxidation state of the sulfur atoms in a heterocyclic system has a profound impact on its structure and reactivity. The conversion of a sulfide (B99878) to a sulfoxide and then to a sulfone introduces significant changes in the geometry and electronic distribution of the molecule. For instance, the oxidation of the sulfur in a thiophene ring disrupts the aromaticity to some extent, leading to a more reactive diene-like character in the S-oxide and S,S-dioxide forms. nih.gov
Ring Opening and Rearrangement Processes
Fused sulfur heterocycles can undergo a variety of ring-opening and rearrangement reactions, often initiated by strong nucleophiles or under thermal or photochemical conditions. These processes can lead to the formation of new and complex molecular architectures.
Organolithium Reagent Induced Ring Opening in Related Systems
Organolithium reagents are powerful nucleophiles and strong bases that are known to induce ring-opening reactions in various heterocyclic systems, including those containing sulfur. masterorganicchemistry.com For example, treatment of certain fused thiophene derivatives with aryllithium reagents can lead to the cleavage of a C-S bond and the formation of ring-opened products. researchgate.net The mechanism often involves nucleophilic attack of the organolithium reagent on one of the carbon atoms adjacent to the sulfur, or in some cases, direct attack on the sulfur atom itself.
While specific studies on the reaction of nih.govwikipedia.orgDithiino[2,3-d]thiepine with organolithium reagents are absent from the current literature, the behavior of related systems suggests that it would be susceptible to such reactions. The thiepine ring, in particular, might be prone to ring-opening due to its inherent ring strain. The regioselectivity of the ring-opening would likely be dictated by the electronic and steric factors within the fused ring system.
Table 2: Potential Ring-Opening Reactions of Fused Sulfur Heterocycles
| Heterocycle | Reagent | Product Type | Reference |
| Dithieno[2,3-b:3',2'-d]thiophene | Aryllithium | 2'-Arylthio-3,3'-bithiophene-2-carbaldehydes | researchgate.net |
| N-Sulfonyl-protected aziridines | Organolithiums | Unsaturated amino alcohols and ethers | researchgate.net |
Mechanisms of Rearrangement in Fused Sulfur Heterocycles
Rearrangement reactions are common in sulfur-containing heterocycles and can be triggered by various stimuli, including heat, light, or chemical reagents. nih.gov These rearrangements can involve skeletal reorganizations, ring expansions, or ring contractions. For instance, some thiepine derivatives are known to exist in equilibrium with their valence isomers, such as benzene (B151609) sulfides, and can undergo rearrangements to form more stable structures. youtube.com
The complex structure of nih.govwikipedia.orgDithiino[2,3-d]thiepine suggests a rich potential for rearrangement chemistry. The presence of multiple heteroatoms and a flexible seven-membered ring could facilitate various sigmatropic rearrangements or other pericyclic reactions. The specific pathways for rearrangement would depend on the reaction conditions and the substitution pattern on the heterocyclic core. Ring expansion and contraction of the thiepine ring are also possibilities, potentially leading to the formation of novel heterocyclic systems. nih.govdntb.gov.ua
Spectroscopic Characterization Methodologies For 1 2 Dithiino 2,3 D Thiepine
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. For a compound like scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine, the chemical shifts (δ) of the protons would be influenced by the electron-withdrawing effects of the sulfur atoms and the geometry of the seven-membered thiepine (B12651377) ring.
In related dipyrido-1,4-dithiin isomers, proton signals appear in the aromatic region, with specific chemical shifts and coupling constants determined by the symmetry of the molecule. For instance, dipyrido[3,4-b;3',4'-e] scielo.org.zaresearchgate.netdithiin, a C2h symmetric molecule, shows a singlet at δ = 8.58 ppm and two doublets with ortho coupling at δ = 7.39 ppm and δ = 8.45 ppm. oatext.com Its C2v symmetric isomer, dipyrido[3,4-b;4',3'-e] scielo.org.zaresearchgate.netdithiin, displays a singlet at δ = 8.63 ppm and two doublets at δ = 7.38 ppm and δ = 8.46 ppm. oatext.com For a substituted anthro[2,3-b] scielo.org.zaresearchgate.netdithiine derivative, the protons on the anthraquinone (B42736) and benzene (B151609) rings resonate in the range of 6.28–6.85 ppm. nih.gov
Based on these analogues, the protons on the dithiino and thiepine rings of scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine are expected to appear in the downfield region of the ¹H NMR spectrum, likely between 6.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be dependent on the specific conformation of the seven-membered ring.
Table 1: Representative ¹H NMR Data for Dithiin Analogues
| Compound | Symmetry | Proton Environment | Chemical Shift (δ, ppm) |
| Dipyrido[3,4-b;3',4'-e] scielo.org.zaresearchgate.netdithiin | C2h | Aromatic H | 8.58 (s), 7.39 (d), 8.45 (d) |
| Dipyrido[3,4-b;4',3'-e] scielo.org.zaresearchgate.netdithiin | C2v | Aromatic H | 8.63 (s), 7.38 (d), 8.46 (d) |
| 5,12-dioxo-5,12-dihydroanthro[2,3-b] scielo.org.zaresearchgate.netdithiine-2,3-dicarbonitrile | - | Anthraquinone and Benzene Rings | 6.28–6.85 |
Data sourced from references oatext.comnih.gov.
¹³C NMR spectroscopy is crucial for defining the carbon skeleton of a molecule. In the case of scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine, the carbon atoms would exhibit chemical shifts influenced by their proximity to the sulfur atoms and their role in the fused ring system.
For a substituted anthro[2,3-b] scielo.org.zaresearchgate.netdithiine, carbon signals corresponding to the C=C bonds of the thiin ring are observed around 123.5 ppm. nih.gov In a related porphyrazine derivative containing a 1,4-dithiin moiety, the C=C of the thiin ring appears at 123.5 ppm. nih.gov The carbons of the pyridine (B92270) rings in dipyrido-1,4-dithiin isomers have been unambiguously assigned using HETCOR and gHMBC experiments. oatext.com
The olefinic carbons of the dithiin and thiepine rings in scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine are expected to resonate in the region of 120-140 ppm. The specific chemical shifts would provide valuable information about the electronic structure and symmetry of the molecule.
Table 2: Representative ¹³C NMR Data for a Dithiin Analogue
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| 5,12-dioxo-5,12-dihydroanthro[2,3-b] scielo.org.zaresearchgate.netdithiine-2,3-dicarbonitrile | C=C (thiin ring) | 123.5 |
| C=C (anthraquinone ring, benzene ring) | 124.5, 127.7, 128.4, 128.8, 130.1 | |
| CN | 117.3 | |
| C=O | 187.1 |
Data sourced from reference nih.gov.
Due to the potential complexity of the spectra and the non-planar nature of the thiepine ring, advanced NMR techniques would be invaluable for the complete structural elucidation of scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between protons and carbons. These techniques have been successfully applied to distinguish between complex isomers of dipyrido-1,4-dithiins. oatext.com
Solid-state NMR could also provide important information about the molecular structure in the solid phase, which may differ from the solution-state conformation due to crystal packing forces.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine, the IR spectrum would be characterized by vibrations of the C=C double bonds and the C-S single bonds within the heterocyclic rings.
In a related porphyrazine containing a 1,4-dithiin ring, a prominent band for C=C stretching is observed at 1624 cm⁻¹. nih.gov In another derivative, this vibration appears at 1614 cm⁻¹. nih.gov The C-S stretching vibrations typically occur in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) and can be more difficult to assign definitively without theoretical calculations.
Computational approaches, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies of molecules. These theoretical spectra can then be compared with experimental data to aid in the assignment of complex vibrational modes. scielo.org.za
Table 3: Representative IR Data for a Dithiin Analogue
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 5,12-dioxo-5,12-dihydroanthro[2,3-b] scielo.org.zaresearchgate.netdithiine-2,3-dicarbonitrile | C=C | 1624 |
| C=O | 1686 | |
| CN | 2226 | |
| NH | 3332 |
Data sourced from reference nih.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can help in structural elucidation.
For scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of related heterocyclic systems often involves the successive loss of small neutral molecules or radicals. In the mass spectra of some pyrimidine (B1678525) derivatives, characteristic fragment ions are formed by the loss of simple functional groups followed by the decomposition of the heterocyclic rings. mdpi.com The stability of the pyrimidine ring in these compounds is noted to be higher than that of fused thiazole (B1198619) rings during fragmentation. mdpi.com
The fragmentation of scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine would likely involve the cleavage of the thiepine and dithiin rings, potentially with the loss of sulfur-containing fragments. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the molecular ion and its fragments, further confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of scielo.org.zaresearchgate.netDithiino[2,3-d]thiepine is expected to show absorptions corresponding to π-π* transitions within the conjugated system. The color and absorption maxima of related dithiin compounds are highly dependent on the extent of conjugation and the presence of substituents. For example, some 1,2-dithiins are colored due to an absorption band of medium intensity in the visible region between 400 and 500 nm. researchgate.net
In a series of porphyrazine dyes incorporating a 1,4-dithiin ring, significant Soret bands are observed around 338 nm, with Q-bands appearing at longer wavelengths (e.g., 663 and 752 nm), which are attributed to π-π* transitions. nih.gov The introduction of metal ions into these systems can lead to additional n-π* and d-π* transitions. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have become a standard tool for predicting and interpreting the UV-Vis spectra of complex molecules. researchgate.net These calculations can help to assign the observed electronic transitions to specific molecular orbitals.
Table 4: Representative UV-Vis Data for Dithiin Analogues
| Compound | Solvent | λmax (nm) |
| Tetra 5,12-dioxo-5,12-dihydroanthro[2,3-b] scielo.org.zaresearchgate.netdithiine-porphyrazine | CH₂Cl₂ | 338, 663, 752 |
| Zn(II) porphyrazine derivative | CH₂Cl₂ | 342, 452 (shoulder), 672, 765 |
Data sourced from reference nih.gov.
Correlation of Absorption Maxima with Electronic Structure
The electronic absorption spectrum of researchgate.netmit.edudithiino[2,3-d]thiepine is expected to be influenced by the interplay of the electron-rich sulfur atoms and the fused ring system. In related 1,4-dithiin derivatives, the planarity of the molecule plays a significant role in determining the position and intensity of absorption bands. For instance, non-planar 1,4-dithiin rings, which often adopt a boat or chair conformation, exhibit different spectral properties compared to their planar counterparts.
In analogous compounds like certain porphyrazine dyes incorporating a researchgate.netmit.edudithiin moiety, π-π* and n-π* transitions are observed. semanticscholar.org The π-π* transitions, typically occurring at longer wavelengths (Q-bands), are associated with the conjugated system, while n-π* transitions involve the non-bonding electrons of the sulfur atoms. semanticscholar.org For researchgate.netmit.edudithiino[2,3-d]thiepine, the fusion of the thiepine ring to the dithiin core would likely lead to a more complex spectrum with bathochromic (red) shifts in the absorption maxima compared to simple dithiins, due to the extended conjugation and altered molecular geometry.
Table 1: Expected Absorption Maxima and Electronic Transitions for researchgate.netmit.eduDithiino[2,3-d]thiepine (Theoretical)
| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Orbitals |
| π-π | Data not available | HOMO to LUMO |
| n-π | Data not available | Non-bonding S orbitals to π* |
Theoretical Interpretation of Spectroscopic Data
Computational chemistry, particularly Density Functional Theory (DFT), would be an indispensable tool for interpreting the spectroscopic data of researchgate.netmit.edudithiino[2,3-d]thiepine. DFT calculations can predict the electronic absorption spectra by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is directly related to the wavelength of the lowest energy electronic transition.
X-ray Crystallography for Solid-State Structure Determination
Table 2: Hypothetical Crystallographic Data for researchgate.netmit.eduDithiino[2,3-d]thiepine
| Parameter | Expected Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. While specific PES data for researchgate.netmit.edudithiino[2,3-d]thiepine is not available, studies on related sulfur heterocycles provide insight into what might be expected.
PES can directly measure the ionization potentials corresponding to the removal of electrons from different molecular orbitals. For sulfur-containing compounds, the spectra often show distinct bands associated with the ionization of the sulfur lone-pair electrons and the π-electrons of the heterocyclic ring. Theoretical calculations are crucial for assigning these bands to specific molecular orbitals. For instance, in studies of quadruple-bonded dimolybdenum(II,II) and ditungsten(II,II) paddlewheel complexes, DFT methods have been used to calibrate and interpret gas-phase photoelectron spectra. researchgate.net A similar approach for researchgate.netmit.edudithiino[2,3-d]thiepine would provide valuable experimental data on its orbital energy levels, which could be correlated with theoretical predictions.
Other Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Beyond the core techniques, a comprehensive characterization of researchgate.netmit.edudithiino[2,3-d]thiepine would benefit from other advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the dithiin and thiepine rings would provide detailed information about the connectivity and the electronic environment of the atoms. For example, in dipyrido-1,4-dithiins, distinct signals in the ¹H and ¹³C NMR spectra allow for the differentiation of isomers. semanticscholar.org
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of researchgate.netmit.edudithiino[2,3-d]thiepine, confirming its chemical formula.
Applications in Advanced Materials and Chemical Synthesis
Utilization ofresearchgate.netmit.eduDithiino[2,3-d]thiepine in Organic Electronic Applications
While direct applications of the parent researchgate.netmit.eduDithiino[2,3-d]thiepine in organic electronics are not extensively documented in the reviewed literature, the broader class of 1,4-dithiins is recognized for its interesting redox properties. The 1,4-dithiin motif can undergo reversible oxidation to form stable radical cations and dications, a characteristic that is highly desirable for applications in organic electronics. researchgate.net This redox activity suggests that researchgate.netmit.eduDithiino[2,3-d]thiepine could serve as a building block for electroactive materials.
A closely related polymer, Poly( researchgate.netmit.eduDithiino[2,3-c]Furan) , which shares the dithiin core, has been synthesized and characterized for its electronic properties. researchgate.net The inclusion of the dithiin unit provides additional electroactivity and a means for functionalization to enhance processability. researchgate.net This suggests that polymers incorporating the researchgate.netmit.eduDithiino[2,3-d]thiepine scaffold could also exhibit valuable electronic and optoelectronic properties.
Furthermore, a review of sulfur-rich heterocycles highlights that the non-planar structure and the ability to undergo one- and two-electron oxidations are key motivators for their use in developing new materials for energy storage and harvesting. researchgate.net The inherent properties of the 1,4-dithiin ring system within researchgate.netmit.eduDithiino[2,3-d]thiepine make it a promising candidate for further investigation in the field of organic semiconductors and conducting polymers.
Role in the Synthesis of Conjugated Polycyclic Compounds
The researchgate.netmit.eduDithiino[2,3-d]thiepine scaffold can be considered a valuable precursor for the synthesis of more extended π-conjugated polycyclic compounds. A notable synthetic strategy involves the reaction of fused 1,2,3,4,5-pentathiepins with alkynes in the presence of a sulfur-removing agent like triphenylphosphine. This methodology has been successfully employed to synthesize various 1,4-dithiin derivatives. researchgate.net
For instance, the reaction of 6-Methyl-6H- researchgate.netmit.eduresearchgate.netwikipedia.orgnih.govpentathiepino[6,7-b]pyrrole with dimethyl but-2-ynedioate yields dimethyl 5-methyl-5H- researchgate.netmit.edudithiino[2,3-b]pyrrole-2,3-dicarboxylate in high yield. nih.gov This reaction demonstrates the utility of polysulfur heterocycles in constructing the 1,4-dithiin ring system. A similar strategy could potentially be adapted for the synthesis of researchgate.netmit.eduDithiino[2,3-d]thiepine derivatives.
The resulting dithiin-fused systems can then be further elaborated into more complex conjugated structures. The development of synthetic routes to functionalized researchgate.netmit.eduDithiino[2,3-d]thiepines is a key step towards their integration into larger π-systems for advanced materials.
Building Blocks for Complex Molecular Architectures
The rigid, fused ring system of researchgate.netmit.eduDithiino[2,3-d]thiepine makes it an attractive building block for the construction of complex and well-defined molecular architectures. While the broader class of 1,4-dithianes has been reviewed for its utility in assembling a wide array of complex molecules, the specific applications of researchgate.netmit.eduDithiino[2,3-d]thiepine are still an emerging area of research. researchgate.net
The synthesis of the related compound researchgate.netmit.eduDithiino[2,3-b]-1,4-dithiin highlights the potential for creating larger, sulfur-rich fused systems. researchgate.net The non-planar nature of the 1,4-dithiin ring can lead to interesting three-dimensional structures. Furthermore, the presence of multiple sulfur atoms provides sites for potential functionalization, allowing for the tuning of solubility, electronic properties, and intermolecular interactions.
The development of sulfur-rich macrocycles is an area of active research, and building blocks like researchgate.netmit.eduDithiino[2,3-d]thiepine could play a role in the synthesis of novel host-guest systems and porous organic materials. mit.edu
Potential in Molecular Devices and Advanced Chemical Materials
The unique combination of redox activity and a defined three-dimensional structure suggests that researchgate.netmit.eduDithiino[2,3-d]thiepine and its derivatives have potential for use in molecular devices and advanced chemical materials. The ability of the 1,4-dithiin core to exist in multiple, stable oxidation states is a key feature for the design of molecular switches and memory elements.
While specific device applications for researchgate.netmit.eduDithiino[2,3-d]thiepine have not yet been reported, the development of materials based on related sulfur heterocycles provides a roadmap for future research. For example, thianthrene-based compounds, which contain the 1,4-dithiin motif, have been investigated as electrolytes for symmetric batteries. mit.edu This suggests that the electrochemical properties of researchgate.netmit.eduDithiino[2,3-d]thiepine could be harnessed for energy storage applications.
The design of novel organic semiconductor oligomers and polymers often involves the incorporation of unique heterocyclic building blocks. wikipedia.org The researchgate.netmit.eduDithiino[2,3-d]thiepine unit, with its specific electronic and structural features, represents a promising candidate for inclusion in the next generation of materials for organic electronics.
Supramolecular Assembly and Self-Organizing Systems
The non-planar geometry of the researchgate.netmit.eduDithiino[2,3-d]thiepine core, coupled with the potential for intermolecular sulfur-sulfur interactions, makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. The crystal structure of the related researchgate.netmit.eduDithiino[2,3-b]-1,4-dithiin reveals short intermolecular S---S contacts, which can play a significant role in directing the solid-state packing of these molecules. researchgate.net
A review on 1,4-dithiins and thianthrenes mentions their utility in supramolecular chemistry and self-assembly. researchgate.net The directional nature of non-covalent interactions involving sulfur atoms can be exploited to create ordered assemblies in solution and in the solid state. These self-organizing systems are of interest for applications in sensing, catalysis, and the fabrication of nanostructured materials.
While specific studies on the supramolecular behavior of researchgate.netmit.eduDithiino[2,3-d]thiepine are not yet available, the foundational principles of supramolecular chemistry suggest that this molecule could be a valuable component for the design of new self-assembling systems.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Pathways forresearchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine
The synthesis of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine is a primary hurdle that needs to be overcome. Currently, there are no established, high-yielding synthetic routes specifically for this fused system. Future research will need to focus on developing such pathways. One potential approach could involve the adaptation of methods used for the synthesis of related 1,4-dithiin derivatives. For instance, the reaction of appropriate dithiolates with halogenated precursors is a common strategy. researchgate.net Another avenue to explore is the use of domino reactions, which can construct complex molecular architectures in a single step from simple starting materials. nih.gov The development of one-pot syntheses would be particularly valuable for improving efficiency and reducing waste. nih.govsciforum.net
A significant challenge in the synthesis of sulfur-rich heterocycles is the potential for over-oxidation or undesired side reactions. Therefore, the development of mild and selective reaction conditions will be crucial. The use of modern catalytic systems, including transition metal catalysts, could offer precise control over the formation of the target molecule.
Deeper Exploration of Unconventional Reactivity and Catalysis
The unique electronic structure of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine, arising from the fusion of an electron-rich dithiin ring and a flexible thiepine (B12651377) ring, suggests the potential for unconventional reactivity. The sulfur atoms in the dithiin ring can act as both nucleophiles and sites for radical cation formation, while the thiepine ring can undergo various conformational changes and valence isomerizations. researchgate.net
Future research should aim to explore this reactivity in detail. This could involve studying its reactions with a wide range of electrophiles, nucleophiles, and radical species. Furthermore, the potential of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine and its derivatives to act as ligands for transition metals in catalysis is a promising area. The sulfur atoms could coordinate to metal centers, influencing their catalytic activity and selectivity in various organic transformations.
Advanced Computational Modeling for Predictive Understanding
Given the experimental challenges associated with synthesizing and handling potentially unstable sulfur-containing compounds, advanced computational modeling will be an indispensable tool. Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. researchgate.net
Computational studies can be employed to:
Predict the most stable conformation of the researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine ring system.
Calculate its HOMO and LUMO energy levels to understand its electronic properties. researchgate.net
Model potential reaction pathways and transition states to guide the development of synthetic strategies. researchgate.net
Simulate spectroscopic properties (e.g., NMR, UV-Vis) to aid in the characterization of the synthesized compound.
Design and Synthesis of Derivatives with Tunable Electronic Properties
The functionalization of the researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine core with various substituent groups offers a powerful strategy for tuning its electronic properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's redox potential, absorption and emission characteristics, and charge transport capabilities. researchgate.netnih.govnih.gov
Future work should focus on the systematic design and synthesis of a library of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine derivatives. This will allow for a comprehensive investigation of structure-property relationships. For instance, attaching conjugated organic moieties could lead to new materials with interesting photophysical properties suitable for applications in organic electronics. researchgate.net
Exploration of New Material Science Applications beyond Current Scope
While the applications of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine are yet to be realized, the known properties of related sulfur-rich compounds suggest a wide range of possibilities. The reversible redox behavior of the 1,4-dithiin moiety makes it an attractive component for redox-active materials, such as those used in energy storage systems. researchgate.netmit.edu
Future research could explore the potential of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine and its polymers in:
Organic Field-Effect Transistors (OFETs): The ability to tune electronic properties is crucial for developing new semiconductor materials.
Sensors: The sulfur atoms could act as binding sites for specific analytes, leading to changes in the material's optical or electronic properties.
Redox-Flow Batteries: The ability to undergo stable and reversible redox cycles is a key requirement for electrolytes in these devices. mit.edu
Smart Materials: The conformational flexibility of the thiepine ring could be exploited to create materials that respond to external stimuli such as light or temperature.
Challenges in Stability and Isolation of Reactive Intermediates
A significant challenge in the chemistry of sulfur-rich heterocycles is the stability of the compounds and their reactive intermediates. The lithiated derivatives of 1,4-dithiins, for example, are known to be unstable at higher temperatures and can undergo ring-opening reactions. beilstein-journals.org The isolation and characterization of such intermediates are often difficult.
Overcoming these challenges will require the development of specialized experimental techniques, such as low-temperature spectroscopy and inert atmosphere handling. The use of trapping agents to capture and identify transient species will also be crucial for elucidating reaction mechanisms.
Integration with Emerging Fields in Organic and Materials Chemistry
The unique properties of researchgate.netbeilstein-journals.orgDithiino[2,3-d]thiepine make it a prime candidate for integration with several emerging fields. In supramolecular chemistry , the non-planar structure and potential for intermolecular interactions could be utilized in the design of novel host-guest systems and self-assembling materials. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing [1,4]dithiino[2,3-d]thiepine derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis often involves reactions with sulfur-containing precursors. For example, 2-[(4-chloropyrimidin-5-yl)sulfanyl]acetonitriles react with carbon disulfide under controlled conditions (e.g., reflux in DMF) to form [1,4]dithiino[2,3-d]pyrimidine derivatives. Optimization includes adjusting solvent polarity, temperature, and stoichiometry of reagents to enhance yields (e.g., Table 2 in ). Purification via silica gel chromatography is critical to isolate products .
Q. How should researchers approach the structural characterization of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze sulfur-linked proton environments (e.g., δ 2.5–3.5 ppm for thiirane protons).
- IR : Identify S–S and C–S stretching bands (~500–600 cm⁻¹).
- X-ray crystallography : Resolve complex fused-ring systems, as demonstrated for thieno[3',4':5,6][1,4]dithiino derivatives in electrochemical studies .
Q. What are the key challenges in naming complex dithiino-thiepine fused systems?
- Methodological Answer : Follow IUPAC guidelines for fused heterocycles. For example, the systematic name 1,4-dithiino[2,3-b]-1,4-dithiin accounts for bridge positions and heteroatom placement. Cross-validate using computational tools like ChemDraw or databases such as the Compendium of Pesticide Common Names (e.g., dipymetitrone’s PIN in ) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound-based materials?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is effective. Include exact-exchange terms to improve accuracy for sulfur-rich systems, as shown in thermochemical studies (average deviation <2.4 kcal/mol for atomization energies). Basis sets like 6-31G(d,p) are suitable for geometry optimization .
Q. What strategies mitigate solubility issues in electrochemical applications of dithiino-thiepine derivatives?
- Methodological Answer : Design conjugated thioether (–S–) bonds to extend π-systems and reduce dissolution. For example, benzo[b]naphtho[2',3':5,6][1,4]dithiino derivatives in aqueous zinc-organic batteries achieved stable capacity (208.6 mAh g⁻¹ at 30 A g⁻¹) by combining flexible skeletons and planar conjugation .
Q. How should researchers address contradictory data in reaction kinetics or electrochemical performance?
- Methodological Answer : Use statistical tools (e.g., ANOVA) to identify outliers. Compare with literature analogs (e.g., Zn//4S6Q vs. Zn//4S4Q in ). Replicate experiments under varying conditions (e.g., electrolyte concentration, temperature) to isolate variables. Document unexpected results in the discussion section, referencing frameworks like FINER criteria to ensure relevance .
Q. What advanced techniques validate the redox mechanisms of dithiino-thiepine cathodes?
- Methodological Answer : Combine cyclic voltammetry (CV) with in situ X-ray absorption spectroscopy (XAS) to track sulfur oxidation states. For example, thieno[3',4':5,6][1,4]dithiino[2,3-b]quinoxaline’s Ag⁺ recognition was confirmed via cyclic voltammograms and DFT-calculated HOMO-LUMO gaps .
Data Presentation Guidelines
- Tables : Include reaction yields, electrochemical parameters (e.g., capacity, rate), and computational data (e.g., bond lengths, Gibbs energies).
- Figures : Use annotated schematics for synthesis pathways and 3D molecular orbitals from DFT .
- Statistical Analysis : Apply t-tests for comparative studies and error bars for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
